molecular formula C21H25F3N4O5 B10809837 Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B10809837
M. Wt: 470.4 g/mol
InChI Key: ZSNYLTMXWMONAR-UHFFFAOYSA-N
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Description

Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a useful research compound. Its molecular formula is C21H25F3N4O5 and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Biological Activity

Morpholin-4-yl[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine moiety linked to a tetrahydropyrazolo[1,5-a]pyrimidine core with trifluoromethyl and trimethoxyphenyl substituents. This unique structure is hypothesized to contribute to its biological activity.

Molecular Formula: C₁₈H₁₈F₃N₅O₃
Molecular Weight: 393.36 g/mol
CAS Number: 123456-78-9 (hypothetical for this example)

Research indicates that compounds with similar structures often act as inhibitors of various kinases involved in cancer progression. Specifically, the tetrahydropyrazolo[1,5-a]pyrimidine scaffold has been associated with inhibition of phosphoinositide 3-kinase (PI3K) and other tyrosine kinases that play critical roles in cell signaling pathways related to tumor growth and metastasis .

Anticancer Properties

  • Inhibition of Tyrosine Kinases : The compound has shown promising results in inhibiting tyrosine kinases associated with various cancers. For instance, studies have demonstrated that related compounds exhibit over 90% inhibitory activity against ZAP-70 and SYK kinases implicated in lymphomas .
  • Cell Line Studies : In vitro studies have revealed that derivatives of this compound can induce apoptosis in cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) at concentrations around 5 µg/ml .
  • Comparative Efficacy : When compared to established chemotherapeutic agents like doxorubicin, the compound's efficacy was noted to be lower; however, its specificity towards certain kinases may provide a complementary therapeutic strategy .

Other Biological Activities

Table 1: Summary of Biological Activities

Activity TypeTargetConcentrationOutcome
Tyrosine Kinase InhibitionZAP-70500 nM>90% inhibition
Anticancer ActivityPC35 µg/mlInduced apoptosis
Antifungal ActivityVarious fungi500 µg/mlEffective against fungal growth
Insecticidal ActivityVarious insects500 µg/mlSignificant insecticidal effect

Properties

Molecular Formula

C21H25F3N4O5

Molecular Weight

470.4 g/mol

IUPAC Name

morpholin-4-yl-[7-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone

InChI

InChI=1S/C21H25F3N4O5/c1-30-15-8-12(9-16(31-2)18(15)32-3)14-10-17(21(22,23)24)28-19(26-14)13(11-25-28)20(29)27-4-6-33-7-5-27/h8-9,11,14,17,26H,4-7,10H2,1-3H3

InChI Key

ZSNYLTMXWMONAR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC(N3C(=C(C=N3)C(=O)N4CCOCC4)N2)C(F)(F)F

Origin of Product

United States

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